2,2,2-trifluoro-1-phenylethan-1-imine
Overview
Description
2,2,2-trifluoro-1-phenylethan-1-imine (TFPEI) is a versatile organic compound that has been widely studied due to its interesting chemical and physical properties. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers and as a drug in the treatment of certain medical conditions.
Scientific Research Applications
Diastereoselective Synthesis
Optically active derivatives of 2,2,2-trifluoro-1-phenylethan-1-imine are involved in diastereoselective synthesis. They react with various carbanions diastereoselectively, leading to products with high optical purity in reactions such as hetero Diels–Alder addition and Mannich reaction (Takumi Kagawa et al., 2013).
Cycloaddition Reaction Mechanism
The compound plays a role in understanding the molecular mechanism of regiospecific [3 + 2] cycloaddition reactions. Studies involving its derivatives, such as (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide, aid in understanding the reaction mechanism and the role of C–O and C–S interactions in such processes (S. Emamian, 2015).
Polymerization Initiators
Certain trifluoromethanesulphonates derived from the compound serve as initiators in the polymerization of ethylenic monomers. These initiators are particularly useful due to their strong solvation with their conjugate acid in various solvents (D. Souverain et al., 1980).
Supramolecular Self-assembly
The compound can be part of a non-covalent synthon that exhibits strong capacity for supramolecular self-assembly, leading to gelation in organic solutions. This characteristic is primarily due to arene–perfluoroarene stacking and amide–amide hydrogen bonding interactions (Hui-Chun Wu et al., 2012).
Chemical Properties of Trifluoromethyl-substituted Heteroolefins
The compound is used to study the chemical properties of trifluoromethyl-substituted heteroolefins (Schiffs bases). It reacts with ring-substituted anilines to form imines, which have various applications, including reactions with other compounds to yield diverse derivatives (A. Haas et al., 1997).
properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKVNMGPXQGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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